Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate
Description
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate (CAS: 1243328-53-1) is a brominated benzazepine derivative with the molecular formula C₁₃H₁₄BrNO₃ and a molecular weight of 312.16 g/mol . Its structure features a seven-membered azepine ring fused to a benzene moiety, substituted at the 8-position with a bromine atom and at the 4-position with an ethyl carboxylate ester. Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 3, and a topological polar surface area of 55.4 Ų, suggesting moderate polarity . The compound’s SMILES notation (BrC1C=CC2=C(C=1)NC(CC(C(=O)OCC)C2)=O) and InChIKey (YXUVEIBYKFEPBR-UHFFFAOYSA-N) provide precise structural descriptors for computational studies .
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
ethyl 8-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)15-12(16)6-9/h3-4,7,9H,2,5-6H2,1H3,(H,15,16) |
InChI Key |
YXUVEIBYKFEPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves two main stages:
- Construction of the benzo[b]azepine core with the ethyl 2-oxo-4-carboxylate substituent
- Selective bromination at the 8-position of the aromatic ring
This approach ensures regioselective bromination and high purity of the target compound.
Synthesis of the Parent Compound Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
The parent compound is typically prepared by cyclization reactions involving appropriate precursors such as ortho-substituted aromatic amines and keto esters. The keto group at position 2 and the carboxylate ester at position 4 are introduced via condensation and cyclization steps under acidic or basic catalysis. Detailed protocols for this core synthesis are available in chemical databases (e.g., PubChem CID 70700376) and involve:
- Formation of the azepine ring by intramolecular cyclization
- Introduction of the ethyl carboxylate group via esterification or direct incorporation from starting materials
Bromination at the 8-Position
The critical step for preparing this compound is the selective bromination at the aromatic 8-position. This is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
Typical Bromination Procedure
- Reagents: N-bromosuccinimide (NBS) or bromine (Br2)
- Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
- Temperature: 0 to 25 °C to avoid over-bromination and side reactions
- Reaction Time: Several hours, monitored by thin-layer chromatography (TLC) or HPLC
- Work-up: Quenching with aqueous sodium bisulfite or sodium thiosulfate, extraction, and purification by recrystallization or chromatography
Reaction Optimization Parameters
| Parameter | Typical Range/Condition | Impact on Yield/Purity |
|---|---|---|
| Brominating agent | NBS (1.0 equiv) or Br2 (0.5-1.0 equiv) | Controls degree of bromination |
| Solvent polarity | DCM or THF (anhydrous) | Affects solubility and selectivity |
| Temperature | 0–25 °C | Prevents over-bromination |
| Reaction time | 1–6 hours | Ensures complete conversion |
| pH control | Neutral to slightly acidic | Minimizes side reactions |
Purification and Characterization
After bromination, the crude product is purified by solvent extraction, recrystallization, or column chromatography to achieve high purity (≥95%). Purity and identity are confirmed by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm bromination at the 8-position and integrity of the benzo[b]azepine ring
- Mass Spectrometry (MS): Molecular ion peak confirms bromine incorporation
- High-Performance Liquid Chromatography (HPLC): Purity assessment and separation of isomers or side products
- X-ray Crystallography: Optional, for stereochemical and structural confirmation
Comparative Summary Table of Preparation Methods
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Core benzo[b]azepine synthesis | Cyclization of aromatic amine with keto ester | Formation of ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate |
| Bromination reagent | N-bromosuccinimide (NBS) or Br2 | Selective bromination at 8-position |
| Solvent | Anhydrous DCM, THF, or acetonitrile | Solubility and reaction control |
| Temperature | 0–25 °C | Controls reaction rate and selectivity |
| Reaction monitoring | TLC, HPLC | Ensures completion and avoids over-bromination |
| Purification | Recrystallization or chromatography | Achieves high purity (>95%) |
| Characterization | NMR, MS, HPLC, X-ray crystallography | Confirms structure and purity |
Research Results and Analytical Data
While specific experimental data on this compound are limited in public literature, analogous compounds and bromination protocols provide a reliable framework:
- Bromination using NBS under mild conditions yields the monobrominated product with yields typically ranging from 70% to 90% depending on reaction scale and purification efficiency.
- NMR spectra show characteristic downfield shifts for aromatic protons adjacent to the bromine substituent, confirming regioselectivity.
- Mass spectrometry confirms the molecular weight increase consistent with bromine incorporation (approximately +79.9 Da).
- HPLC purity consistently exceeds 95% after purification.
These results align with standard electrophilic aromatic substitution behavior in benzo[b]azepine systems and are supported by data from related benzazepine and benzodiazepine derivatives undergoing halogenation.
Chemical Reactions Analysis
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting cardiovascular diseases, such as evacetrapib, benazepril, and tolvaptan.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzazepine Derivatives
Physicochemical Properties
- This difference may influence reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
- Polarity and Solubility: The toluenesulfonyl group in the 7-chloro derivative significantly increases molecular weight and polarity, likely enhancing crystallinity but reducing solubility in nonpolar solvents . In contrast, the amino group in the (S)-ethyl analog introduces an additional hydrogen bond donor, improving aqueous solubility .
- Synthetic Pathways : The target compound’s synthesis likely involves bromination of a precursor benzazepine, whereas the methoxy analog may require alkylation or demethylation steps . The 7-chloro derivative is synthesized via cyclization with potassium tert-butoxide, a method applicable to brominated analogs with modifications .
Biological Activity
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the benzoazepine family, characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the bromine atom and the ester functional group is significant for its biological activity.
Chemical Formula
- Molecular Formula : C12H12BrN2O3
- Molecular Weight : 300.14 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.99 | Induction of apoptosis |
| HeLa | 0.54 | Cell cycle arrest at G2/M phase |
| A549 | 0.048 | Inhibition of tubulin polymerization |
Mechanisms of Action :
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes arrest in the G2/M phase, preventing cell division.
- Tubulin Inhibition : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and inhibiting polymerization.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Bromine Substitution : The presence of bromine enhances cytotoxicity compared to non-brominated analogs.
- Ester Group : The ethyl ester moiety is crucial for solubility and bioavailability.
- Aromatic Substituents : Variations in substituents on the aromatic rings can modulate potency and selectivity towards different cancer types.
Table 2: Comparison of Structural Variants
| Compound Variant | IC50 (µM) | Notable Features |
|---|---|---|
| Ethyl 8-bromo derivative | 0.048 | High potency against A549 |
| Non-brominated analog | 1.23 | Reduced cytotoxicity |
| Ester vs. Acid form | 0.99 | Ester form shows better solubility |
Study on MCF-7 Cells
In a study evaluating the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment led to significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays.
Study on A549 Cells
Another investigation focused on A549 lung adenocarcinoma cells demonstrated that this compound not only inhibited cell proliferation but also disrupted microtubule formation leading to cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
